

vinylene carbonate chemical properties and structure

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Compound of Interest

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An In-depth Technical Guide to **Vinylene Carbonate**: Chemical Properties and Structure

Introduction

Vinylene carbonate (VC), systematically named 1,3-dioxol-2-one, is the simplest unsaturated cyclic carbonic acid ester.[1] It can be conceptualized as the cyclic carbonate of the hypothetical (Z)-ethene-1,2-diol.[1] This compound is a five-membered, oxygen-containing heterocycle with an activated double bond, which makes it a highly reactive molecule.[1][2] Below room temperature, it exists as a colorless, stable solid, while industrially produced VC is often a yellow to brown liquid.[1]

Its unique chemical properties, particularly its ability to polymerize and form protective films, have made it a critical component in the field of energy storage. It is widely used as an electrolyte additive in lithium-ion batteries to form a stable solid-electrolyte interface (SEI) on the negative electrode, significantly enhancing battery longevity and performance.[1][3][4] Beyond this primary application, its reactivity makes it a versatile monomer for polymerization reactions and a dienophile in Diels-Alder reactions.[1][2]

Chemical Structure

Vinylene carbonate possesses a planar, five-membered ring structure. The molecule's chemical formula is $C_3H_2O_3$. The key structural feature is the carbon-carbon double bond within the cyclic carbonate framework, which activates the molecule for various chemical transformations.[2][3]

Molecular Identifiers:

- IUPAC Name: 1,3-Dioxol-2-one[1]
- CAS Number: 872-36-6[1]
- SMILES: O=C1OC=CO1[5]
- InChI Key: VAYTZRYEBVHVLE-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of **vinylene carbonate** are summarized in the table below. It is soluble in various organic solvents, including ethanol, tetrahydrofuran, and the dipolar aprotic solvents commonly used in lithium-ion battery electrolytes like ethylene carbonate, propylene carbonate, dimethyl carbonate, and diethyl carbonate.[1][2]

Property	Value	Citations
Molecular Formula	C ₃ H ₂ O ₃	[1][5][6]
Molar Mass	86.05 g·mol ⁻¹	[1][2]
Appearance	Colorless to pale yellow liquid or colorless solid	[1][5][6][7]
Melting Point	19-22 °C (292-295 K)	[1][2][6][7]
Boiling Point	162-178 °C (435-451 K)	[1][2][6][7]
Density	1.355 g/mL at 25 °C	[1][2][6]
Refractive Index (n _{20/D})	1.420 - 1.422	[2][6][7]
Flash Point	73 °C (163.4 °F)	[6][8]
Water Solubility	11.5 g/100 mL	[6][7][9]

Chemical Reactivity and Key Reactions

The activated double bond in **vinylene carbonate** governs its reactivity, making it susceptible to polymerization, cycloaddition, and electrochemical reduction.

Polymerization

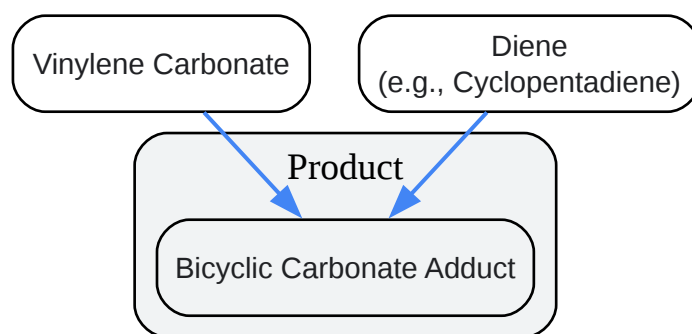
Vinylene carbonate can undergo homopolymerization and copolymerization through radical initiation.^[1] The purity of the monomer is critical for obtaining high molecular weight polymers with useful properties.^{[1][2]}

- **Initiators:** Radical initiators such as azobis(isobutyronitrile) (AIBN) or benzoyl peroxide are commonly used.^{[1][2]}
- **Methods:** Polymerization can be carried out in bulk, solution, suspension, or dispersion.^{[1][2]}
- **Poly(vinylene carbonate):** The resulting polymer, poly(vinylene carbonate), is readily soluble in acetone and dimethylformamide.^{[1][2]} Alkaline hydrolysis of the polymer yields polyhydroxymethylene (PHM), a crystalline material with high tensile strength, structurally distinct from polyvinyl alcohol.^[1]

Cycloaddition Reactions

Vinylene carbonate acts as a dienophile in Diels-Alder reactions and participates in other cycloadditions.

- **Diels-Alder Reactions:** It reacts with dienes like 2,3-dimethylbutadiene and cyclopentadiene to form bicyclic carbonates.^[1] Subsequent hydrolysis of these adducts yields cis-diols, providing a synthetic route to these structures.^{[1][10]}
- **[2+2] Cycloaddition:** Under UV irradiation, ketones can react with **vinylene carbonate** to form bicyclic exo-oxetanes.^[1]



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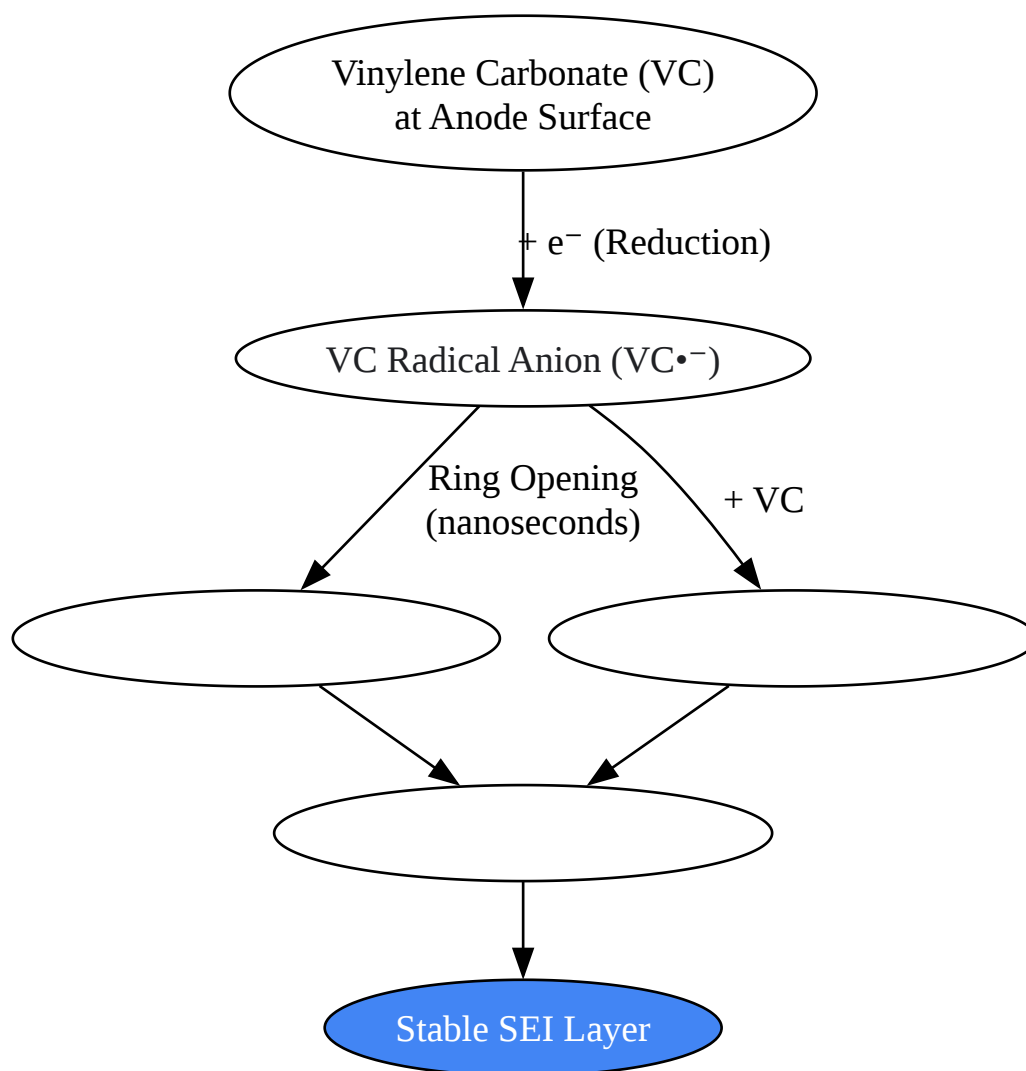
Diels-Alder reaction of **vinylene carbonate**.

Electrochemical Reduction (SEI Formation)

The most significant application of **vinylene carbonate** is as an electrolyte additive in lithium-ion batteries.[11] During the initial charging cycles, VC is preferentially reduced at the surface of the negative (graphite) electrode to form a stable polymer film known as the solid-electrolyte interface (SEI).[1][3][12] This SEI layer is ionically conductive but electronically insulating, which prevents further decomposition of the electrolyte, suppresses solvent co-intercalation, and ultimately contributes to the long-term stability and cycle life of the battery.[1][6][13]

The reduction mechanism is complex, but studies suggest it proceeds through the following key steps:

- Formation of a Radical Anion: **Vinylene carbonate** is reduced to form a radical anion ($\text{VC}^{\bullet-}$). [14]
- Ring-Opening or Dimerization: The highly reactive $\text{VC}^{\bullet-}$ can undergo rapid ring-opening or react with another VC molecule to form a dimer anion ($\text{VC}_2^{\bullet-}$). [14][15]
- Oligomerization/Polymerization: These intermediate species initiate oligomerization and polymerization reactions, forming a complex polymeric film on the electrode surface.[14][16] The resulting SEI is composed of species like poly(**vinylene carbonate**), lithium carbonate, and lithium alkyl carbonates.[15][17]



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Proposed pathway for SEI formation from VC.

Experimental Protocols

Synthesis of Vinylene Carbonate

The traditional and most common industrial synthesis of **vinylene carbonate** is a two-step process starting from ethylene carbonate (EC).^{[1][7][18][19]}

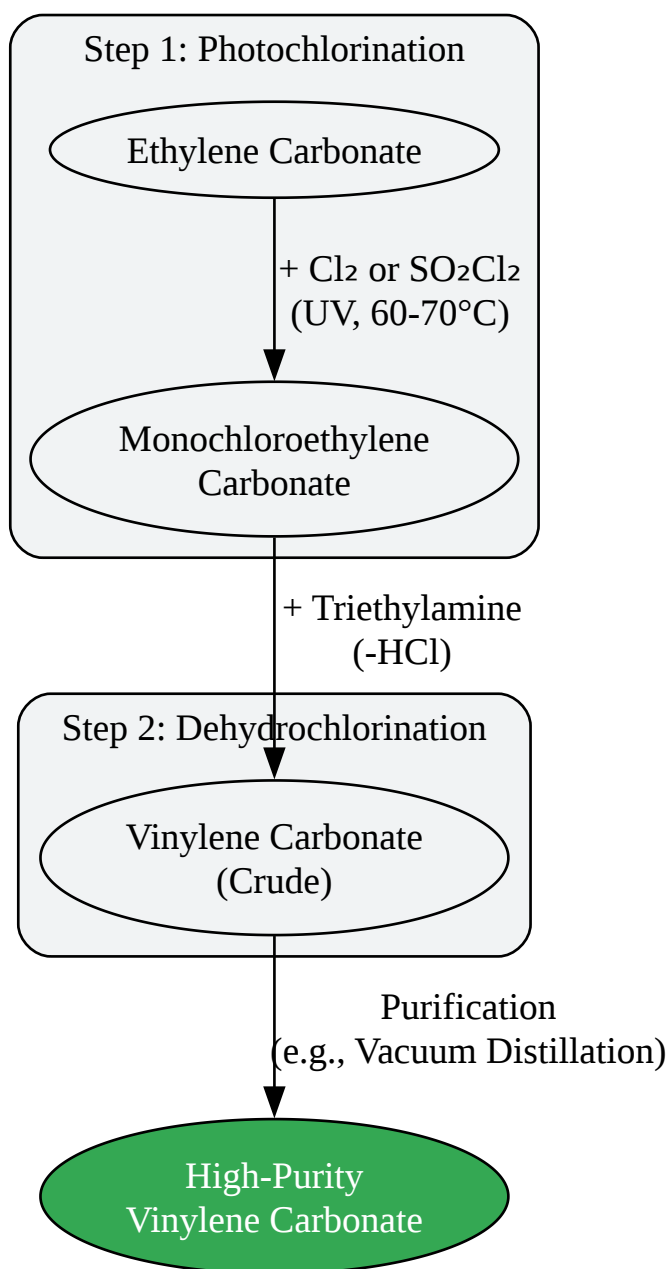
Step 1: Photochlorination of Ethylene Carbonate

- Reaction: Ethylene carbonate is chlorinated to produce monochloroethylene carbonate.

- Reagents: Ethylene carbonate, chlorine (Cl_2) or suluryl chloride (SO_2Cl_2).[\[1\]](#)[\[19\]](#)
- Conditions: The reaction is typically initiated by UV light and conducted in bulk at 60-70 °C.
[\[1\]](#)[\[2\]](#)
- Procedure: Gaseous chlorine is bubbled through liquid ethylene carbonate under UV irradiation. The reaction progress can be monitored by density or refractive index measurements. After the reaction, excess chlorine and hydrogen chloride are removed by purging with an inert gas.

Step 2: Dehydrochlorination of Monochloroethylene Carbonate

- Reaction: The monochloroethylene carbonate intermediate undergoes elimination of hydrogen chloride (dehydrochlorination) to yield **vinylene carbonate**.
- Reagents: Monochloroethylene carbonate, a base such as triethylamine (TEA).[\[1\]](#)[\[19\]](#)[\[20\]](#)
- Conditions: The reaction is carried out in the liquid phase. Ethylene carbonate can be used as a solvent.[\[20\]](#)
- Procedure: Triethylamine is slowly added to a solution of monochloroethylene carbonate. An exothermic reaction occurs, forming triethylammonium chloride as a precipitate. The mixture is stirred, often at an elevated temperature (e.g., 60 °C), to ensure the reaction goes to completion.[\[20\]](#) The solid byproduct is then filtered off. The crude **vinylene carbonate** is isolated from the filtrate, typically through distillation.



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Two-step synthesis of **vinylene carbonate**.

Purification

Purification of **vinylene carbonate** is challenging due to its high reactivity and thermal instability; it decomposes within minutes at temperatures above 80 °C.[1]

- Distillation: Vacuum distillation or thin-film evaporation is used to separate VC from non-volatile impurities and the solvent.[20]
- Chemical Treatment: Impurities can be reduced by treating the crude product with sodium borohydride or urea at elevated temperatures.[1]
- Stabilization: Due to its tendency to polymerize, liquid **vinylene carbonate** must be stabilized, often by adding radical scavengers like butylated hydroxytoluene (BHT).[1][2]

Safety, Handling, and Storage

Vinylene carbonate is a hazardous chemical that requires careful handling.

- Hazards: It is classified as combustible, toxic if it comes into contact with skin, harmful if swallowed, and can cause serious eye damage and skin irritation or allergic reactions.[1][21][22] It may also cause damage to organs through prolonged or repeated exposure.[21][22]
- Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8][23] Avoid contact with skin and eyes, and avoid breathing vapors.[8] Use spark-proof tools and take precautions against static discharge.[8][21]
- Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[6][8][21] It should be stored in tightly sealed containers, often under an inert atmosphere (e.g., nitrogen).[6] For long-term stability, especially in its highly pure solid form, storage below 10 °C is recommended.[1] It is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[6][8]

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